molecular formula C19H26N2O4 B13154360 tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1799438-99-5

tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13154360
CAS No.: 1799438-99-5
M. Wt: 346.4 g/mol
InChI Key: OHZZWZFIUPOTGI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry, particularly in the construction of novel protease inhibitors and as a key intermediate for Proteolysis Targeting Chimeras (PROTACs) . Its structure incorporates a spirocyclic diazanonane core, a privileged scaffold known for imparting three-dimensional complexity and favorable physicochemical properties to drug candidates, often leading to improved selectivity and metabolic stability (source) . The tert-butyloxycarbonyl (Boc) and benzyloxy groups serve as orthogonal protecting groups, allowing for selective deprotection and further functionalization at either the N6 or O2 position, respectively. This enables researchers to systematically elaborate the core structure and conjugate it to various protein-binding ligands or linker elements. In the context of PROTAC development , this compound can be utilized to synthesize the warhead moiety that binds to the protein of interest (POI), which is then connected via a linker to an E3 ligase recruiter. Its primary research value lies in its utility for the synthesis of complex, spirocyclic-containing molecules that probe biological pathways or serve as potential therapeutic agents, making it an indispensable tool for cutting-edge chemical biology and drug discovery programs.

Properties

CAS No.

1799438-99-5

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 3-oxo-2-phenylmethoxy-2,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)20-11-7-10-19(13-20)14-21(16(19)22)24-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3

InChI Key

OHZZWZFIUPOTGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate generally involves:

  • Construction of the diazaspiro[3.5]nonane core through cyclization reactions.
  • Introduction of the benzyloxy substituent via alkylation or nucleophilic substitution.
  • Installation of the tert-butyl ester protecting group on the carboxylate functionality.
  • Oxidation or functional group transformations to achieve the 1-oxo (ketone) functionality.

These steps are often preceded by preparation of suitable cyclization precursors and intermediates.

Preparation of Cyclization Precursors

According to detailed experimental procedures from peer-reviewed sources, the preparation of cyclization precursors involves:

  • Use of lithium hexamethyldisilazide (LiHMDS) as a strong base to generate enolates or anions from carbonyl derivatives at low temperatures (−78 °C to 0 °C).
  • Reaction of these anions with imidazole or other nitrogen-containing heterocyclic derivatives to form key intermediates.
  • Allyl chloroformate or similar reagents are used to introduce allyl esters as protecting groups or reactive handles for further transformations.
  • Sulfone derivatives can be added to allyl ester intermediates in the presence of cesium carbonate to promote coupling reactions.
  • Alkylation with arylmethyl bromides under basic conditions (potassium carbonate in acetone) installs the benzyloxy group.

These steps are summarized in the following table:

Step Reagents/Conditions Purpose Notes
A LiHMDS (2.2 eq), toluene, −78 °C Generate anion from carbonyl derivative Stir 1.5 h at −78 °C
B Allyl chloroformate (1.2 eq), toluene, 0 °C to rt Install allyl ester group Stir 1 h at rt
C Sulfone derivative (1.2 eq), DCM, Cs2CO3 (2.5 eq), rt Coupling to form key intermediate Stir specified time
D K2CO3, acetone, arylmethyl bromide, 70 °C Alkylation to install benzyloxy group Stir 2 h at 70 °C
E PPh3, Pd(OAc)2, THF, 70 °C Deprotection or further transformation Stir 1 h at 70 °C

Cyclization and Formation of Spirocyclic Core

The cyclization to form the diazaspiro[3.5]nonane core is achieved by intramolecular nucleophilic attack facilitated by the nitrogen atoms and carbonyl groups. This step often follows the preparation of the allyl ester intermediate and benzyloxy installation.

  • The cyclization reaction conditions typically involve mild bases and anhydrous solvents under inert atmosphere (nitrogen).
  • Reaction monitoring by thin layer chromatography (TLC) and purification by flash column chromatography are standard.
  • The resulting spirocyclic compound bears the ketone functionality at position 1 and the tert-butyl ester at position 6.

Installation of tert-Butyl Ester Group

The tert-butyl ester protecting group is introduced by esterification of the carboxylic acid precursor or by direct use of tert-butyl chloroformate reagents during the synthesis.

  • Conditions favor mild bases and anhydrous solvents.
  • The tert-butyl group provides stability during subsequent synthetic steps and can be removed under acidic conditions if needed.

Characterization and Purification

  • Purification is performed by flash column chromatography on silica gel with solvent systems such as ethyl acetate/hexane mixtures.
  • Characterization includes proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
  • X-ray crystallography can be used to confirm the spirocyclic structure and stereochemistry.

Summary Table of Preparation Procedures

Procedure Key Reagents Conditions Outcome
Anion generation and coupling LiHMDS, imidazole derivative −78 °C, toluene Formation of cyclization precursor
Allyl ester formation Allyl chloroformate, LiHMDS 0 °C to rt Allyl ester intermediate
Sulfone coupling Sulfone derivative, Cs2CO3 rt, DCM Coupled intermediate
Benzyloxy installation Benzyl bromide, K2CO3 70 °C, acetone Benzyloxy substituted intermediate
Cyclization and deprotection Pd(OAc)2, PPh3 70 °C, THF Spirocyclic ketone with tert-butyl ester

Experimental Notes

  • All reactions are performed under inert atmosphere to avoid moisture and oxygen sensitivity.
  • Anhydrous solvents are essential for water-sensitive steps.
  • Reaction progress is monitored by TLC with UV and KMnO4 visualization.
  • Purification steps use silica gel chromatography with gradient elution.
  • NMR chemical shifts and coupling constants are used to confirm structure and purity.
  • Mass spectrometry confirms molecular weight and formula.

Research Findings and Optimization

  • The use of LiHMDS is critical for efficient enolate formation and subsequent coupling.
  • The choice of base and solvent impacts yield and selectivity of alkylation steps.
  • Allyl ester intermediates provide versatile handles for further functionalization.
  • The benzyloxy group is introduced via nucleophilic substitution with benzyl bromide or related reagents under basic conditions.
  • The spirocyclic core formation is facilitated by intramolecular cyclization under mild conditions.
  • The tert-butyl ester group enhances compound stability during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its spirocyclic structure, which mimics certain natural products.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its stability and reactivity make it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of the target. The benzyloxy and tert-butyl groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate with structurally related spirocyclic diaza compounds, focusing on ring systems, substituent effects, physicochemical properties, and safety profiles.

Structural and Functional Group Variations

Compound Name (CAS No.) Spiro Ring System Substituents Molecular Formula Molecular Weight Key Features
Target Compound [3.5]nonane 2-(benzyloxy), 6-Boc, 1-oxo C₂₀H₂₆N₂O₅ 374.44 g/mol High lipophilicity due to benzyloxy; Boc enables selective deprotection .
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1194376-44-7) [4.4]nonane 6-oxo, 2-Boc C₁₃H₂₂N₂O₃ 254.33 g/mol Larger spiro ring ([4.4] vs. [3.5]) increases conformational flexibility .
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1839060-95-5) [3.5]nonane 7-oxo, 2-Boc, 5-NH C₁₁H₁₉N₃O₃ 241.29 g/mol Additional nitrogen (triaza vs. diaza) enhances hydrogen-bonding potential .
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane (236406-55-6) [3.5]nonane 2-Boc, 7-NH C₁₂H₂₁N₂O₂ 225.31 g/mol Lacks oxygen substituents; simpler structure with basic amine functionality .

Key Observations:

  • Substituent Effects : The benzyloxy group in the target compound significantly increases molecular weight and lipophilicity (clogP ~3.2 estimated) compared to hydroxyl or unsubstituted analogs (clogP ~1.5–2.0) .
  • Functional Diversity : Triaza systems (e.g., 1839060-95-5) exhibit enhanced polarity and solubility, whereas Boc-protected diaza compounds prioritize stability during synthesis .

Biological Activity

tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the synthesis, biological interactions, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.42 g/mol. The compound features a spirocyclic arrangement that includes nitrogen atoms, which is characteristic of diazaspiro compounds known for diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of functional groups via alkylation or acylation methods.
  • Purification through recrystallization or chromatography techniques.

The yield and efficiency of these methods are crucial for large-scale production, with reported yields reaching up to 70% under optimized conditions .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its binding affinity has been studied using techniques such as:

  • Molecular docking studies to predict interactions with target proteins.
  • In vitro assays to evaluate enzyme inhibition or activation.

These studies are essential for elucidating the compound's mechanism of action and potential therapeutic effects.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Anti-inflammatory properties: It has been suggested that similar diazaspiro compounds can modulate inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antiviral activity: Some derivatives have demonstrated efficacy against viral infections by inhibiting specific viral enzymes involved in replication.

A notable case study highlighted the use of related compounds in regulating chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and other inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its biological activity:

Compound NameCAS NumberSimilarity Index
tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate155600-89-80.95
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate169206-67-10.98
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate268550-48-70.98

These compounds exhibit varying degrees of biological activity based on their functional groups and structural arrangements, influencing their chemical behavior and potential applications in drug development.

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